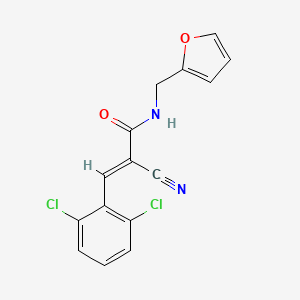

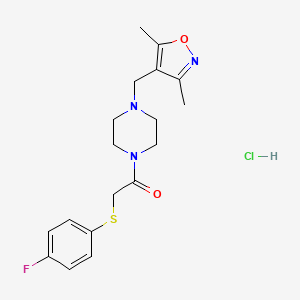

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride, also known as SR-147778, is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. SR-147778 has been extensively studied for its potential therapeutic applications in various diseases and disorders.

Scientific Research Applications

Synthesis and Coordination Chemistry

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is involved in the synthesis and coordination chemistry of various compounds. Studies have shown the development of ligands like 2,6-di(pyrazol-1-yl)pyridine and their derivatives, highlighting applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). Further advances include the synthesis of multi-functional spin-crossover switches and the use of complexes in catalysis (Halcrow, 2014).

Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes

This chemical is also significant in the synthesis of ruthenium trinitrogen complexes. The reaction of 2,6-bis(pyrrolidin-2-yl)pyridine with RuCl3 in methanol/water mixtures forms octahedral complexes with one of the ligands being dehydrogenated (Cabort et al., 2002).

Chemical Transformations and Halogen Substitutions

This compound plays a role in various chemical transformations. For instance, 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into 3-iodo derivatives through halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Pyrrolidines Synthesis

The compound is pivotal in synthesizing pyrrolidines, which have diverse applications in medicine and industry. Research on pyrrolidines synthesis using N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been conducted, showing its potential for analogous reactions (Żmigrodzka et al., 2022).

Anticancer and Antimicrobial Applications

This compound has been used in synthesizing novel pyridine derivatives with promising anticancer and antimicrobial properties. Studies have shown the synthesis of pyridine derivatives like 2,6-dipyrazolylpyridine with potential antitumor activity (Hafez & El-Gazzar, 2020). Additionally, compounds like 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown antioxidant and antimicrobial activity (Bonacorso et al., 2015).

properties

IUPAC Name |

2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;;/h1-3,7,14H,4-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUMAVHVPIEZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de](/img/structure/B2427618.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)